

# N-Carbobenzoxy-DL-norvaline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N*-Carbobenzoxy-DL-norvaline

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This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **N-Carbobenzoxy-DL-norvaline**. The information is intended to support research and development activities in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

## Core Chemical Properties

**N-Carbobenzoxy-DL-norvaline**, also known as N-Cbz-DL-norvaline, is a synthetic amino acid derivative. It is a racemic mixture of the N-terminally protected form of norvaline, a non-proteinogenic amino acid. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amino group of norvaline from participating in unwanted side reactions during peptide bond formation.

## Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Carbobenzoxy-DL-norvaline**.

Property	Value	Reference
Molecular Formula	C13H17NO4	
Molecular Weight	251.28 g/mol	
CAS Number	21691-43-0	
Appearance	White to off-white crystalline powder	
Melting Point	85.0 to 88.0 °C	
Purity	≥98.0% (typically determined by HPLC and/or neutralization titration)	
Solubility	Soluble in methanol	

## Structural Information

Identifier	Value
IUPAC Name	2-[(phenylmethoxy)carbonylamino]pentanoic acid
SMILES	<chem>CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1</chem>
InChI Key	NSJDRLWFFAWSFP-UHFFFAOYSA-N

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-Carbobenzoxy-DL-norvaline** are provided below. These protocols are based on established chemical principles and patent literature for related compounds.

### Synthesis of N-Carbobenzoxy-DL-norvaline

The synthesis of **N-Carbobenzoxy-DL-norvaline** is typically achieved through a two-step process: the synthesis of the precursor DL-norvaline, followed by the N-protection with a carbobenzoxy group.

### Step 1: Synthesis of DL-norvaline

A common method for the synthesis of DL-norvaline is the Strecker amino acid synthesis, starting from pentanal. A detailed, multi-step synthesis starting from n-valeric acid is also described in the patent literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Materials: n-Valeric acid, thionyl chloride, liquid bromine, concentrated ammonia water, methanol or ethanol, cation exchange resin.[\[1\]](#)
- Procedure Overview:
  - Acyl Chloride Formation: n-Valeric acid is reacted with thionyl chloride to form n-pentanoyl chloride.[\[2\]](#)
  - Bromination: The resulting n-pentanoyl chloride is brominated at the alpha-position.[\[1\]](#)
  - Ammonolysis: The  $\alpha$ -bromo-n-pentanoyl chloride is then subjected to ammonolysis with concentrated ammonia water to yield DL-norvaline.[\[1\]](#)
  - Purification: The crude DL-norvaline is purified by recrystallization and/or ion-exchange chromatography.[\[1\]](#)

### Step 2: N-Carbobenzylation of DL-norvaline (Schotten-Baumann Reaction)

This is a general procedure for the N-protection of amino acids.

- Materials: DL-norvaline, benzyl chloroformate (carbobenzyloxy chloride), sodium hydroxide or sodium carbonate, diethyl ether or other suitable organic solvent, hydrochloric acid.
- Procedure:
  - DL-norvaline is dissolved in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt.
  - The solution is cooled in an ice bath.
  - Benzyl chloroformate is added portion-wise with vigorous stirring, while maintaining the pH of the solution in the alkaline range by the concurrent addition of sodium hydroxide

solution.

- After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
- The reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other impurities.
- The aqueous layer is acidified with hydrochloric acid to precipitate the **N-Carbobenzoxy-DL-norvaline**.
- The solid product is collected by filtration, washed with cold water, and dried.
- Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **N-Carbobenzoxy-DL-norvaline**.<sup>[4]</sup>

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) is a common mobile phase system.
- Detection: UV detection at a wavelength of approximately 254 nm is suitable due to the presence of the benzene ring in the carbobenzoxy group.
- Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.
- Analysis: The retention time and peak area are used to determine the purity of the sample against a reference standard.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **N-Carbobenzoxy-DL-norvaline**.

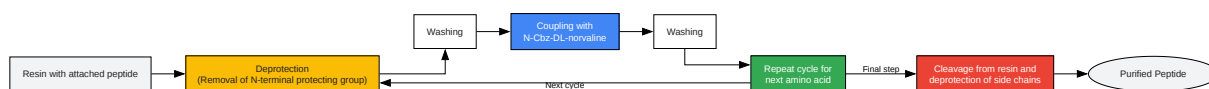
- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the protons of the norvaline side chain, and the  $\alpha$ -proton.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) are common solvents for NMR analysis of this compound.

## Applications in Peptide Synthesis

**N-Carbobenzoxy-DL-norvaline** is primarily used as a building block in peptide synthesis. The Cbz group provides robust protection of the amino group during peptide coupling reactions and can be removed under specific conditions, typically through catalytic hydrogenation.

## Role in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating an N-Cbz protected amino acid, such as **N-Carbobenzoxy-DL-norvaline**, into a growing peptide chain during solid-phase peptide synthesis (SPPS).



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Caption: Workflow of N-Cbz-DL-norvaline incorporation in SPPS.

In this workflow, the N-terminal protecting group of the resin-bound peptide is removed, followed by a washing step. The **N-Carbobenzoxy-DL-norvaline** is then activated and coupled to the free amino group. After another washing step, this cycle can be repeated with the next

amino acid. Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups (including the Cbz group) are removed to yield the final peptide.

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